molecular formula C26H29NO3 B2796699 4-Propoxyphenyl 4-(5-pentylpyridin-2-yl)benzoate CAS No. 313372-01-9

4-Propoxyphenyl 4-(5-pentylpyridin-2-yl)benzoate

Cat. No. B2796699
CAS RN: 313372-01-9
M. Wt: 403.522
InChI Key: OQNYXIBKCTUCDF-UHFFFAOYSA-N
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Description

“4-Propoxyphenyl 4-(5-pentylpyridin-2-yl)benzoate” is a chemical compound with the molecular formula C26H29NO3. It is related to “4-(Octyloxy)phenyl 4-(5-pentyl-2-pyridinyl)benzoate”, which has a slightly larger molecular formula of C31H39NO3 .

Scientific Research Applications

Crystal Structures and Mesogenic Properties

  • The study by Hori et al. (2001) on the crystal structures of several fluoro-mesogens, including derivatives similar in structure to the query compound, discusses the arrangement of molecules in smectic-like layer structures, indicating potential applications in the design of materials with specific optical properties (Hori, Kubo, Okamoto, & Takenaka, 2001).

Coordination Polymers and Photophysical Properties

  • Sivakumar et al. (2011) explored lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates. This research, involving aromatic carboxylic acids modified to include pyridyl moieties, is relevant for understanding the structural bases for developing materials with specific luminescence efficiencies, which may be applicable in optoelectronics and sensing technologies (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Synthesis and Spectroscopic Identification

  • Azeez and Hamad (2017) described the synthesis and identification of a new series of compounds containing the 1,3,4-thiadiazole unit, including steps related to alkylation and conversion processes similar in methodology to potential syntheses of the query compound. This research provides insights into the structural confirmation and potential applications of similar compounds in medicinal chemistry and materials science (Azeez & Hamad, 2017).

Liquid Crystal Behavior and Material Design

  • Tavares et al. (2016) investigated the implications of flexible spacer rotational processes on the liquid crystal behavior of certain benzoate dimers. Studies like this are crucial for the development of liquid crystal displays (LCDs) and other devices requiring controlled optical properties. The research focuses on the synthesis of novel liquid crystal dimers and their mesomorphic properties, which are relevant for designing materials with specific phase transition behaviors and optical applications (Tavares, Toldo, Vilela, Gonçalves, Bechtold, Kitney, Kelly, & Merlo, 2016).

properties

IUPAC Name

(4-propoxyphenyl) 4-(5-pentylpyridin-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO3/c1-3-5-6-7-20-8-17-25(27-19-20)21-9-11-22(12-10-21)26(28)30-24-15-13-23(14-16-24)29-18-4-2/h8-17,19H,3-7,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNYXIBKCTUCDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)OCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Propoxyphenyl 4-(5-pentylpyridin-2-yl)benzoate

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